Caudatoside A

Description

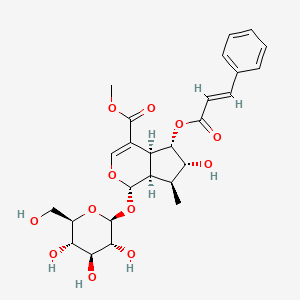

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32O12 |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

methyl (1S,4aS,5S,6R,7S,7aR)-6-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C26H32O12/c1-12-17-18(23(19(12)29)37-16(28)9-8-13-6-4-3-5-7-13)14(24(33)34-2)11-35-25(17)38-26-22(32)21(31)20(30)15(10-27)36-26/h3-9,11-12,15,17-23,25-27,29-32H,10H2,1-2H3/b9-8+/t12-,15+,17+,18+,19+,20+,21-,22+,23-,25-,26-/m0/s1 |

InChI Key |

AWXRMPBTOKZHBB-UPGOVNAASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]([C@@H]([C@@H]1O)OC(=O)/C=C/C3=CC=CC=C3)C(=CO[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC |

Canonical SMILES |

CC1C2C(C(C1O)OC(=O)C=CC3=CC=CC=C3)C(=COC2OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC |

Synonyms |

caudatoside A |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Caudatoside a

Methodologies for Extraction and Chromatographic Separation

The journey to obtaining pure Caudatoside A begins with its extraction from plant material. The initial step typically involves the extraction of the plant material, such as the fruits of Citharexylum caudatum, with a solvent like n-butanol. researchgate.net This crude extract contains a complex mixture of various phytochemicals.

To isolate this compound from this intricate mixture, a series of chromatographic techniques are employed. A common initial step is silica (B1680970) gel column chromatography of the n-butanol extract. researchgate.net This process separates the compounds based on their polarity, yielding several fractions. The fractions containing the iridoid glucosides are then subjected to further purification.

High-performance liquid chromatography (HPLC) is a crucial tool for the final purification of this compound. researchgate.net Specifically, preparative HPLC is utilized to separate this compound from other closely related iridoid glucosides, such as 5-deoxypulchelloside I and caudatosides B-F, which may be present in the same fractions. researchgate.net The careful selection of chromatographic conditions, including the stationary and mobile phases, is critical to achieving a high degree of purity.

Comprehensive Spectroscopic Characterization Techniques

Once isolated, the precise chemical structure of this compound is determined through a combination of sophisticated spectroscopic methods.

Application of One- and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment

One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the complete structural assignment of this compound. researchgate.net ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | 5.59 | d | 2.0 |

| H-3 | 7.34 | s | |

| H-5 | 2.89 | td | 9.5, 2.0 |

| H-6 | 4.00 | dd | 3.9, 1.9 |

| H-7 | 3.55 | dd | 8.3, 4.1 |

| H-8 | 2.30 | m | |

| H-9 | 2.92 | br d | 9.3 |

| H-10 | 1.12 | d | 7.3 |

Data sourced from reference researchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between different atoms. For instance, ¹H-¹H COSY experiments reveal correlations between neighboring protons, helping to piece together the spin systems within the molecule. researchgate.net HSQC and HMBC spectra are used to correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, which is crucial for assigning the carbon skeleton and the positions of functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of this compound. researchgate.net By measuring the mass-to-charge ratio of the molecular ion with high accuracy, HRMS provides an unambiguous elemental composition. For this compound, negative-ion electrospray ionization (ESI) HRMS has been utilized, yielding a molecular formula of C₁₇H₂₅O₁₁. researchgate.net This information is fundamental for confirming the identity of the isolated compound.

In addition to molecular formula determination, mass spectrometry provides valuable information about the fragmentation patterns of the molecule, which can further support the proposed structure.

Elucidation of this compound Stereochemistry

The stereochemistry of this compound is a critical aspect of its structural characterization. The relative stereochemistry can often be inferred from NMR data, specifically through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.

The absolute stereochemistry of iridoids like this compound is often determined by comparing their chiroptical data with those of known related compounds or through chemical correlation. For example, the stereochemistry of this compound has been related to that of 5-deoxypulchelloside I, a known iridoid glucoside. researchgate.net The biosynthesis of these compounds often proceeds through common intermediates with defined stereochemistry, providing a basis for assignment. researchgate.net In some cases, chemical degradation to a known compound can also be employed to confirm the absolute configuration.

Biosynthetic Pathways of Caudatoside a

Overview of Iridoid Biosynthesis from Monoterpene Precursors

Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. mdpi.com Their biosynthesis is a specialized branch of the terpenoid pathway, originating from universal five-carbon precursors. The initial stages occur via the methylerythritol 4-phosphate (MEP) pathway, primarily in the plastids, which is the main route for monoterpene synthesis. frontiersin.org

The key steps are as follows:

Precursor Formation: The MEP pathway synthesizes the isomeric precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgpnas.org

Geranyl Pyrophosphate (GPP) Synthesis: One molecule of IPP and one of DMAPP are condensed by GPP synthase (GPPS) to form the ten-carbon cornerstone of all monoterpenes, geranyl pyrophosphate (GPP). nih.gov

Formation of the Iridoid Scaffold: The pathway to the iridoid core structure begins with the conversion of GPP to geraniol (B1671447), a reaction catalyzed by geraniol synthase (GES). pnas.org Geraniol then undergoes a series of oxidation steps. It is first hydroxylated to 8-hydroxygeraniol by geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase. zenodo.org Subsequently, 8-hydroxygeraniol is oxidized to the dialdehyde (B1249045) 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO). zenodo.orgresearchgate.net

Cyclization: The defining step of iridoid biosynthesis is the cyclization of 8-oxogeranial. This is catalyzed by a non-canonical terpene cyclase called iridoid synthase (ISY). researchgate.netnih.gov ISY performs a reductive cyclization, coupling an initial NAD(P)H-dependent reduction with a subsequent intramolecular cyclization to form the core iridoid skeleton, typically nepetalactol or its isomer, which exists in equilibrium with iridodial. zenodo.orgnih.gov

This foundational pathway gives rise to the iridoid backbone, which then undergoes a variety of "tailoring" reactions, such as hydroxylations, reductions, and glycosylations, to produce the vast diversity of iridoid compounds found in nature.

Enzymatic Steps and Genetic Regulation in Caudatoside A Formation

While the complete enzymatic pathway for this compound has not been elucidated in a single study, a clear route can be constructed based on the known biosynthesis of its direct precursor, 5-Deoxypulchelloside I, and general iridoid biochemistry. The formation of this compound represents a late-stage diversification of the iridoid pathway.

The proposed biosynthetic sequence leading to this compound is as follows:

Formation of the 8-epi-Iridoid Skeleton: The biosynthesis proceeds through the route involving 8-epi-iridodial and its derivative, 8-epi-deoxyloganic acid. This pathway is responsible for producing iridoids with an 8α-stereochemistry, which is characteristic of this class of compounds. mdpi.commdpi.comresearchgate.net

Tailoring of the Aglycone: The 8-epi-deoxyloganic acid intermediate undergoes a series of enzymatic modifications, including hydroxylations and decarboxylation, to form the specific aglycone (non-sugar portion) of 5-Deoxypulchelloside I. mdpi.comsemanticscholar.org

Glycosylation: A crucial step is the attachment of a glucose molecule to the aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose moiety to the C-1 hydroxyl group of the iridoid aglycone, forming the glycosidic bond and yielding 5-Deoxypulchelloside I. mdpi.com

Final Esterification: The terminal step in the biosynthesis of this compound is the esterification of its precursor, 5-Deoxypulchelloside I. nih.govacs.org A cinnamoyl group, which is synthesized via the separate phenylpropanoid pathway, is transferred to the C-7 hydroxyl group of 5-Deoxypulchelloside I. This reaction is likely catalyzed by a specific acyltransferase, an enzyme that facilitates the transfer of acyl groups, resulting in the formation of this compound. acs.orgacs.org

Genetic Regulation: The biosynthesis of iridoids is tightly regulated at the genetic level. The expression of key pathway genes, such as GES and ISY, is a critical control point. zenodo.org Transcription factors, particularly those from the MYB and WRKY families, are known to regulate the expression of iridoid biosynthetic genes. researchgate.net Furthermore, epigenetic mechanisms, such as histone methylation (e.g., H3K36me3, H3K4me3), have been shown to influence the expression of genes in the iridoid pathway, adding another layer of control in response to developmental or environmental cues. nih.govoup.comnih.gov

Table 1: Key Enzyme Classes in the Biosynthesis of this compound

| Enzyme Class | Abbreviation | Role in Pathway |

| Geranyl Pyrophosphate Synthase | GPPS | Synthesizes GPP from IPP and DMAPP. nih.gov |

| Geraniol Synthase | GES | Converts GPP to geraniol. pnas.org |

| Geraniol 8-Hydroxylase | G8H | Hydroxylates geraniol to 8-hydroxygeraniol. zenodo.org |

| 8-Hydroxygeraniol Oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. zenodo.org |

| Iridoid Synthase | ISY | Cyclizes 8-oxogeranial to form the core iridoid skeleton. nih.gov |

| UDP-Glycosyltransferase | UGT | Attaches a glucose moiety to the iridoid aglycone to form 5-Deoxypulchelloside I. mdpi.com |

| Acyltransferase | - | Transfers a cinnamoyl group to 5-Deoxypulchelloside I to form this compound. acs.orgacs.org |

Comparative Analysis of Biosynthetic Routes for Related Iridoid Glycosides (e.g., 5-Deoxypulchelloside I)

The biosynthetic pathway of this compound is intrinsically linked to that of 5-Deoxypulchelloside I, as the latter serves as its immediate precursor. researchgate.netnih.govacs.org A comparative analysis reveals that their formation shares a common route until the final diversification step.

Common Pathway: The entire biosynthetic sequence leading to the formation of 5-Deoxypulchelloside I is common to both molecules. This includes the synthesis of the iridoid backbone from GPP via 8-epi-deoxyloganic acid and the subsequent glycosylation to yield 5-Deoxypulchelloside I. mdpi.commdpi.com Both compounds have been isolated from the same plant, Citharexylum caudatum, which supports a shared origin. researchgate.netmedchemexpress.com

Point of Divergence: The biosynthetic pathways diverge at the final step. For the synthesis of 5-Deoxypulchelloside I, the pathway concludes with its formation. However, for this compound, an additional enzymatic reaction occurs: the cinnamoylation at the C-7 position of 5-Deoxypulchelloside I. acs.orgacs.org

This relationship demonstrates a common strategy in plant secondary metabolism where a core molecular scaffold is produced and then decorated by various tailoring enzymes (like acyltransferases) to create a suite of structurally related but functionally distinct compounds. The semi-synthesis of this compound from 5-Deoxypulchelloside I further solidifies this precursor-product relationship. nih.govacs.orgacs.org

Table 2: Comparison of Biosynthetic Routes

| Biosynthetic Stage | 5-Deoxypulchelloside I | This compound |

| Monoterpene Precursor | Geranyl Pyrophosphate (GPP) | Geranyl Pyrophosphate (GPP) |

| Key Intermediate | 8-epi-Deoxyloganic Acid | 8-epi-Deoxyloganic Acid |

| Glycosylation | Yes (Forms the final molecule) | Yes (Forms the precursor molecule) |

| Final Step | Pathway complete | Esterification with cinnamoyl group |

| Immediate Precursor | Iridoid Aglycone | 5-Deoxypulchelloside I nih.govacs.org |

Chemical Synthesis and Structural Modification of Caudatoside a

Semisynthesis Strategies from Readily Available Natural Precursors

The most prominent synthetic route to Caudatoside A is a semisynthesis starting from the naturally occurring iridoid, 5-deoxypulchelloside I. acs.org This precursor is structurally very similar to this compound, lacking only the C-7 cinnamoyl ester group. The conversion is a multi-step process that requires a carefully planned strategy of protecting and deprotecting various hydroxyl groups to achieve the desired regioselectivity.

Protection of the Glucose Moiety: The four hydroxyl groups on the glucose unit are protected first.

Protection of the Iridoid C-6 Hydroxyl: The C-6 hydroxyl group is temporarily protected.

Selective Esterification: The exposed C-7 hydroxyl group is esterified with cinnamoyl chloride.

Deprotection: All protecting groups are removed to yield the final product, this compound.

A key publication outlines a detailed seven-step conversion of 5-deoxypulchelloside I into this compound. acs.org This process meticulously employs protecting group chemistry to isolate the reactive C-7 hydroxyl group for esterification.

Table 1: Key Stages in the Semisynthesis of this compound from 5-Deoxypulchelloside I This table is interactive. You can sort and filter the data.

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Di-acetonide formation | 2,2-dimethoxypropane, dry acetone, PPTS | Protects the vicinal diols on the glucose moiety. |

| 2 | Selective deprotection | 1% aqueous acetic acid | Removes the more labile acetonide, exposing the C-6' hydroxyl group. |

| 3 | Acetylation | Acetic anhydride (B1165640) (Ac₂O) | Protects the newly freed hydroxyls on the glucose moiety with acetate (B1210297) groups. |

| 4 | Isopropylidene removal | 80% aqueous acetic acid | Removes the remaining isopropylidene protecting group at C-6 and C-7 on the iridoid core. |

| 5 | Selective esterification | Cinnamoyl chloride, DMAP | Esterifies the primary target, the C-7 hydroxyl group. The C-6 hydroxyl remains free. |

| 6 | Final deprotection | 6% NH₃ in Methanol | Removes all acetate protecting groups from the glucose moiety to yield this compound. |

Data sourced from Ayers, S., et al. (2004). acs.org

This semisynthetic route is valuable as it provides a methodological blueprint for creating not only this compound but also a variety of other natural and unnatural derivatives for biological evaluation. acs.org

Total Synthesis Approaches to this compound

As of current scientific literature, a de novo total synthesis of this compound from simple, achiral starting materials has not been reported. Total synthesis involves the complete construction of a complex molecule from basic chemical precursors. wikipedia.org The significant structural complexity of this compound, which includes a dense array of stereocenters and a labile glycosidic bond, makes a total synthesis approach exceptionally challenging and resource-intensive.

The challenges include:

Construction of the fused bicyclic iridoid core with correct stereochemistry.

Stereocontrolled installation of multiple hydroxyl and methyl groups.

The stereoselective formation of the β-glycosidic linkage to the glucose moiety.

Given these difficulties, semisynthesis from a readily available and structurally complex precursor like 5-deoxypulchelloside I is a more practical and efficient strategy for obtaining this compound. acs.orgwikipedia.org

Synthetic Design and Preparation of this compound Analogues and Derivatives

The creation of analogues and derivatives of natural products is a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships (SAR) and optimizing biological properties. mdpi.comaurorabiomed.com The semisynthetic methodology developed for this compound is inherently adaptable for producing a range of analogues. acs.org

By substituting cinnamoyl chloride with other acyl chlorides in the esterification step (Step 5 in Table 1), a variety of esters can be introduced at the C-7 position of the 5-deoxypulchelloside I scaffold. This allows for systematic modification of the molecule to probe how changes in the ester group affect its biological function. For example, the same parent iridoid, 5-deoxypulchelloside I, is the precursor to other naturally occurring compounds like Caudatoside B, which features a different ester group. acs.org

The motivation for synthesizing these derivatives is often to investigate biological activities found in structurally similar compounds. For instance, phenylpropanoid esters of other iridoids have demonstrated activities such as leishmanicidal and hepatoprotective effects, prompting the synthesis of this compound derivatives for further testing. acs.org

Table 2: Comparison of this compound and a Related Natural Analogue This table is interactive. You can sort and filter the data.

| Compound | Parent Scaffold | Ester Group at C-7 | Molecular Formula |

|---|---|---|---|

| This compound | 5-Deoxypulchelloside I | Cinnamoyl | C₂₆H₃₂O₁₂ |

| Caudatoside B | 5-Deoxypulchelloside I | p-Coumaroyl | C₂₆H₃₂O₁₃ |

This table highlights how different ester moieties are attached to the same iridoid glycoside core to create a family of related natural products.

Regioselective and Stereoselective Functionalization Methodologies for this compound Scaffolds

The successful semisynthesis of this compound is a prime example of applying regioselective and stereoselective functionalization methodologies to a complex natural product scaffold.

Regioselectivity , the control of reaction at a specific site in a molecule with multiple reactive sites, is the central challenge in modifying the 5-deoxypulchelloside I core. youtube.com The scaffold contains numerous hydroxyl groups of similar reactivity (one on the iridoid core and four on the glucose moiety). The synthetic route achieves regioselectivity through a sophisticated use of protecting groups. acs.org By converting the hydroxyls into acetonides and acetates, their reactivity is temporarily masked. The carefully chosen reaction conditions for the application and removal of these groups allow chemists to "unmask" a single hydroxyl group—the one at C-7—at the desired moment for esterification. acs.org This strategy ensures that the cinnamoyl chloride reacts exclusively at the intended position.

Stereoselectivity refers to the control over the three-dimensional arrangement of atoms in a molecule. In the context of the this compound semisynthesis, the process is highly stereospecific. The synthesis starts with a chiral, enantiomerically pure natural product (5-deoxypulchelloside I), and the reaction conditions are chosen to preserve the pre-existing stereocenters of the iridoid core and the glucose unit. acs.org No stereocenters are inverted or newly created in a non-selective manner. This preservation of stereochemistry is critical, as the specific 3D structure of this compound is essential for its identity and function.

The key methodologies employed are:

Orthogonal Protection Strategy: Using different types of protecting groups (acetonides, acetates) that can be removed under different conditions, allowing for selective deprotection of specific sites.

Kinetic and Thermodynamic Control: The selective removal of one acetonide group over another is based on its relative chemical lability, an example of controlled reaction conditions dictating the outcome. acs.org

These controlled functionalization methods are crucial for the efficient and precise chemical modification of complex scaffolds like this compound. nih.gov

Biochemical and Molecular Mechanisms of Action of Caudatoside a

In Vitro Assessment of Receptor Interactions and Enzyme Modulation

In vitro studies are crucial for determining the direct effects of a compound on specific biological targets like enzymes and receptors. While direct experimental data on Caudatoside A is limited in the available scientific literature, research on the closely related iridoid glycoside, Caudatoside E, offers valuable predictive insights into potential activities.

Enzyme inhibition is a key mechanism through which many bioactive compounds exert their effects. lokmanhekim.edu.trnih.govcirad.fr Investigations into compounds isolated from Citharexylum spinosum have revealed notable enzyme inhibitory properties for Caudatoside E, a close structural analogue of this compound. researchgate.netcabidigitallibrary.org

Caudatoside E demonstrated a significant anticholinesterase effect, with a reported IC50 value of 22.38 ± 1.82 μM. researchgate.netcabidigitallibrary.orgresearchgate.net Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are of therapeutic interest. researchgate.net Furthermore, Caudatoside E exhibited potent anti-tyrosinase activity, with a percent inhibition of 69.3 ± 2.8%. researchgate.netcabidigitallibrary.orgresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are relevant in fields like dermatology and food science. wu.ac.thnih.gov

While these findings are for Caudatoside E, the structural similarities suggest that this compound may possess similar enzyme inhibitory capabilities, warranting direct investigation.

| Compound | Enzyme Target | Inhibitory Activity | Source |

|---|---|---|---|

| Caudatoside E | Anticholinesterase | IC50: 22.38 ± 1.82 μM | researchgate.netcabidigitallibrary.org |

| Caudatoside E | Anti-tyrosinase | 69.3 ± 2.8 % | researchgate.netcabidigitallibrary.org |

Molecular target engagement studies aim to confirm the direct interaction between a compound and its intended biomolecular target within a cellular context. nih.govnih.govconceptlifesciences.com This is often explored through computational molecular docking simulations, which predict the binding affinity and mode of interaction between a ligand and a target protein.

For Caudatoside E, molecular docking analyses were performed to understand its interaction with the active sites of key enzymes. researchgate.netcabidigitallibrary.org These in silico studies investigated the binding modes of Caudatoside E with the crystal structures of tyrosinase (PDB: 2Y9X) and butyrylcholinesterase (PDB: 4B0P), providing a theoretical basis for its observed inhibitory activities. researchgate.netcabidigitallibrary.orgresearchgate.net Such studies help to elucidate the structure-activity relationship and the specific amino acid residues involved in the interaction. researchgate.net Similar molecular target engagement studies have not yet been reported specifically for this compound.

Evaluation of Enzyme Inhibitory Properties (e.g., anticholinesterase, anti-tyrosinase)

Cellular Level Biological Activity in Model Systems

Evaluating a compound's effect on cellular models is a fundamental step in understanding its biological relevance. This involves assessing its impact on cell health, growth, and the specific molecular pathways it modulates.

Cytotoxicity and anti-proliferative assays are used to measure a compound's ability to kill cells or inhibit their growth. nih.gov These effects are often quantified using the IC50 value, which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. researchgate.netmdpi.com

In studies evaluating compounds from Citharexylum spinosum, Caudatoside E was identified as one of the most cytotoxic compounds against the human cervical cancer cell line (HeLa), exhibiting an IC50 value of 19.02 ± 0.90 μM. researchgate.netcabidigitallibrary.orgresearchgate.net Another related iridoid, Lamiidoside, showed even greater cytotoxicity with an IC50 of 17.28 ± 1.40 μM against the same cell line. researchgate.netcabidigitallibrary.orgresearchgate.net While a patent lists this compound among compounds with potential cytotoxic and cancer cell growth inhibitory activity, specific experimental data such as IC50 values are not provided in the available literature. googleapis.com

| Compound | Cell Line | Activity | IC50 Value (μM) | Source |

|---|---|---|---|---|

| Caudatoside E | HeLa (Human Cervical Cancer) | Cytotoxic | 19.02 ± 0.90 | researchgate.netcabidigitallibrary.org |

| Lamiidoside | HeLa (Human Cervical Cancer) | Cytotoxic | 17.28 ± 1.40 | researchgate.net |

A significant proposed mechanism of action for this compound relates to its ability to form DNA adducts. googleapis.com A DNA adduct is a segment of DNA that has become covalently bonded to a chemical, a process which can lead to mutations and is considered a critical step in carcinogenesis. wikipedia.orgnih.gov

This compound belongs to the illudane (B1247565) glycoside family, which also includes the well-studied carcinogen ptaquiloside (B1252988). dntb.gov.ua Ptaquiloside exerts its toxicity after being activated under physiological conditions into a reactive dienone, which then alkylates the DNA, primarily at the adenine (B156593) and guanine (B1146940) bases, to form stable DNA adducts. dntb.gov.ua This interaction damages the DNA and can initiate mutations if not properly repaired. nih.gov

Multiple studies report that this compound possesses a "similar biochemical reactivity" to ptaquiloside. nih.govsigmaaldrich.comresearchgate.net This similarity is attributed to the shared illudane skeleton and, crucially, the presence of a reactive cyclopropyl (B3062369) group, which is responsible for the genotoxic potential of these compounds. rsc.org Therefore, it is strongly hypothesized that this compound acts via a similar mechanism involving activation and subsequent covalent binding to DNA, leading to the formation of DNA adducts. dntb.gov.ua

Analysis of Effects on Cell Proliferation and Viability in Cell Lines

Intermolecular Interactions with Key Biological Macromolecules

The biological activity of a compound is governed by its intermolecular interactions with macromolecules like proteins and nucleic acids. These non-covalent and covalent forces dictate the stability and function of the resulting complex. github.iolardbucket.orgsaskoer.ca

The primary forces involved in the reversible binding of a ligand to a protein's active site include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. github.iosaskoer.ca The molecular docking studies performed on the analogue Caudatoside E suggest that its engagement with enzyme targets like tyrosinase and cholinesterase is mediated by such interactions within the enzyme's active pocket. researchgate.netresearchgate.net

For this compound, the most critical intermolecular interaction is likely the formation of a covalent bond with DNA. wikipedia.org As discussed in the mechanism of DNA adduct formation, the activated form of this compound is believed to act as an electrophile that attacks nucleophilic sites on DNA bases. This results in an irreversible covalent bond, a powerful interaction that structurally alters the DNA macromolecule and underlies the compound's proposed genotoxic activity. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies of Caudatoside a and Its Analogues

Identification of Pharmacophoric Elements and Key Functional Groups

The biological activity of Caudatoside A and its analogues is intrinsically linked to the specific arrangement of functional groups on their core iridoid skeleton. The pharmacophore, which is the essential ensemble of steric and electronic features for optimal molecular interactions with a biological target, can be elucidated by comparing the structures of related compounds with their biological activities. d-nb.infounina.itnih.gov

This compound belongs to the iridoid glycoside class, characterized by a cyclopenta[c]pyran ring system, typically with a glucose moiety attached at the C-1 position. ekb.eg Analysis of this compound and its natural analogues, such as Caudatoside E and 5-deoxypulchelloside I, reveals that variations in substituents on both the iridoid core and the glycosidic unit significantly influence their biological profiles, which include cytotoxic, anti-tyrosinase, and anti-cholinesterase activities. researchgate.netacs.orgresearchgate.net

Key structural features that are considered critical for the activity of this class of compounds include:

The Iridoid Skeleton: The core bicyclic structure is the fundamental scaffold for activity. Modifications to this skeleton, such as the presence or absence of double bonds (e.g., the C-7/C-8 double bond) and the stereochemistry of its ring junctions, are critical. ekb.eg

Hydroxyl Groups: The number and position of hydroxyl groups on the iridoid frame influence the molecule's polarity and its ability to form hydrogen bonds with target enzymes. For instance, in related iridoids, the presence of a 3,4-dihydroxybenzoic acid moiety was found to be crucial for potent tyrosinase inhibition. researchgate.net

The Glycosidic Moiety: The sugar unit, typically a β-D-glucose at C-1, is a key pharmacophoric element. Its conformation and the presence of acyl substituents (like cinnamoyl or coumaroyl groups found in some analogues) can drastically alter activity, likely by affecting solubility, cell permeability, and interaction with the target's binding pocket. ekb.egnih.gov

Substituents at C-4 and C-7: The nature of the substituent at the C-4 position (e.g., a carboxyl group) and C-7 (e.g., a cinnamoyl group in Caudatoside E) are significant determinants of bioactivity. ekb.egresearchgate.net For example, the cinnamate (B1238496) group at C-7 in some analogues is believed to contribute to their cytotoxicity. ekb.eg

The comparison between this compound and its analogues highlights the importance of specific functionalities. For instance, Caudatoside E, which possesses a cinnamoyl group, demonstrates potent anti-tyrosinase, anticholinesterase, and cytotoxic effects, suggesting this acyl group is a key contributor to its bioactivity. researchgate.netcabidigitallibrary.org

Table 1: Key Functional Groups and their Inferred Impact on the Activity of this compound Analogues

| Compound/Analogue | Key Structural Feature(s) | Observed/Inferred Biological Activity Contribution | Reference(s) |

|---|---|---|---|

| This compound | Cinnamoyl group at C-7 of the glucose moiety. | Contributes to cytotoxicity. | acs.org |

| Caudatoside E | Cinnamoyl group at C-7 of the iridoid core. | Potent anti-tyrosinase, anticholinesterase, and cytotoxic activity against HeLa cells. researchgate.netresearchgate.netcabidigitallibrary.org | researchgate.netresearchgate.netcabidigitallibrary.org |

| 5-deoxypulchelloside I | Lacks the C-7/C-8 double bond; has hydroxyls at C-6 and C-7. | Serves as a foundational structure; its activity is modulated by further substitutions. | ekb.eg |

| Lamiide (B150082) | Possesses a different glucose conformation compared to analogues. | Differences in conformation are noted to affect molecular shape, size, and likely bioactivity. | ekb.eg |

| Durantoside I | Contains a cinnamate group at C-7. | The cinnamate group is associated with cytotoxic effects. | ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that correlate the structural or physicochemical properties of compounds with their biological activities. mdpi.commdpi.com These models are invaluable for predicting the activity of novel molecules before their synthesis, thereby accelerating the drug discovery process. mdpi.com For complex natural products like this compound, QSAR studies can help decipher the intricate relationship between structure and function.

While specific QSAR models exclusively for this compound are not extensively documented, studies on the broader class of iridoid glycosides provide a predictive framework. These analyses typically employ a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and statistical methods like Multiple Linear Regression (MLR) to build the model. igi-global.comresearchgate.net

A notable QSAR study on a series of 18 iridoid compounds investigated their hepatoprotective activity. researchgate.net The model was developed using a genetic algorithm for descriptor selection combined with MLR analysis. igi-global.comresearchgate.net The resulting model demonstrated high statistical significance and excellent predictive power, indicating that such approaches can be successfully applied to this class of compounds. igi-global.com The key descriptors in these models often relate to the electronic properties (like dipole moment) and the polar surface area of the molecules, which govern how the compound interacts with its biological target and its pharmacokinetic properties. ekb.egnih.gov

The general workflow for a QSAR study involves:

Data Set Assembly: A collection of structurally related compounds (e.g., iridoid glycosides) with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide array of molecular descriptors quantifying various physicochemical properties is calculated for each molecule.

Model Development: Statistical techniques are used to build a mathematical equation linking the most relevant descriptors to the observed biological activity.

Model Validation: The model's robustness and predictive ability are rigorously tested using internal (e.g., cross-validation) and external validation sets. periodikos.com.br

Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could further refine these predictions by considering the three-dimensional steric and electrostatic fields of the molecules. nih.govresearchgate.net These methods provide contour maps that visualize regions where structural modifications would likely enhance or diminish activity, offering a more intuitive guide for designing new analogues of this compound. pitt.edu

Table 2: Representative Statistical Parameters from a QSAR Study on Iridoid Glycosides

| QSAR Model Type | Statistical Parameter | Value | Significance | Reference(s) |

|---|---|---|---|---|

| MLR on Iridoids (Hepatoprotective) | R² (Coefficient of Determination) | > 0.9 | Indicates a strong correlation between the model's predictions and the experimental data for the training set. | igi-global.comresearchgate.net |

| Q² (Cross-validated R²) | > 0.7 | Demonstrates good internal predictive ability and model robustness. | igi-global.comresearchgate.net | |

| Predictive R² (External Validation) | High | Shows the model's ability to accurately predict the activity of new, untested compounds. | igi-global.comresearchgate.net | |

| 3D-QSAR (General) | q² (LOO Cross-validation) | > 0.5 | A common threshold indicating a statistically significant and predictive model. | nih.gov |

| r²_ncv (Non-cross-validated) | High | Represents the fit of the model to the training data. | nih.gov |

Computational Chemistry and Molecular Docking Analyses for Mechanistic Insights

Computational chemistry, particularly molecular docking, provides powerful tools to visualize and analyze the interactions between a ligand like this compound and its biological target at an atomic level. mdpi.com This approach offers mechanistic insights by predicting the preferred binding orientation of the molecule within the active site of a protein and estimating the strength of the interaction.

Molecular docking studies have been performed on Caudatoside E, a very close analogue of this compound, to elucidate its binding modes with several key enzymes, including tyrosinase, butyrylcholinesterase, and sirtuin SIRT1. researchgate.netcabidigitallibrary.orgresearchgate.net Given the structural similarity, these findings provide a strong basis for inferring the likely interactions of this compound.

In a typical docking simulation:

The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

The 3D structure of the ligand (e.g., this compound) is generated and optimized.

A docking algorithm systematically places the ligand into the defined binding site of the protein, scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

The analysis of Caudatoside E docking revealed its ability to fit well into the active pockets of target enzymes. researchgate.net The binding is stabilized by a network of interactions between its functional groups (e.g., hydroxyls, carbonyls, and the aromatic ring of the cinnamoyl group) and the amino acid residues of the enzyme's active site. For instance, the cinnamoyl group can participate in hydrophobic or π-π stacking interactions, while the hydroxyl groups of the iridoid and sugar moieties can act as hydrogen bond donors and acceptors. researchgate.net These computational results help rationalize the observed in vitro biological activities and support the SAR findings. researchgate.net

Table 3: Molecular Docking Results for the Analogue Caudatoside E with Various Enzymes

| Target Enzyme | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference(s) |

|---|---|---|---|---|

| Tyrosinase | 2Y9X | Not explicitly stated, but shown to fit well in the active pocket. | Interactions with key residues in the active site are predicted to explain its inhibitory effect. | researchgate.netcabidigitallibrary.orgresearchgate.net |

| Butyrylcholinesterase | 4B0P | Not explicitly stated, but docking was performed to explain its anticholinesterase activity. | Forms hydrogen bonds and hydrophobic interactions with active site residues. | researchgate.netcabidigitallibrary.orgresearchgate.net |

| Sirtuin SIRT1 | 4I5I | Not explicitly stated, but docking was performed to study binding modes. | Elucidates interactions with amino acid residues in the active pocket. | researchgate.net |

Advanced Analytical Methodologies for Caudatoside a Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) has emerged as the primary analytical tool for the analysis of Caudatoside A. researchgate.netresearchgate.net This powerful technique combines the superior separation capabilities of HPLC, which isolates this compound from other co-occurring compounds in a sample, with the highly sensitive and selective detection power of MS, which confirms the identity and measures the quantity of the molecule based on its mass-to-charge ratio.

Researchers have developed robust LC-MS methods for the simultaneous quantification of this compound along with its analogues, ptesculentoside (PTE) and ptaquiloside (B1252988) (PTA), and their corresponding hydrolysis products, known as pterosins. sigmaaldrich.comnih.gov A key achievement in this area is the development of a fast LC-MS method that allows for the chromatographic separation of these analytes in as little as five minutes. sigmaaldrich.comresearchgate.net Such methods typically utilize an Agilent 1260 Infinity HPLC System or equivalent, paired with a single quadrupole mass spectrometer. rsc.orgresearchgate.net The analysis confirms the presence of this compound and its related compounds, which is crucial for assessing the potential risks associated with bracken-infested areas, including the contamination of water sources. researchgate.netrsc.org

| Parameter | Value/Condition | Source |

|---|---|---|

| Instrumentation | Agilent 1260 Infinity HPLC System with Agilent 6130 Single Quadrupole MS | rsc.org |

| Chromatographic Separation Time | 5 minutes | sigmaaldrich.comresearchgate.net |

| Linear Range of Quantification (this compound) | 10-250 µg/L | sigmaaldrich.comnih.gov |

| Correlation Coefficient (r) | > 0.999 | sigmaaldrich.comnih.gov |

| Instrumental Limit of Detection (LOD) | 0.26 µg/L (equivalent to 6.5 µg/g in dry weight) | sigmaaldrich.comresearchgate.netnih.gov |

| Instrumental Limit of Quantification (LOQ) | 780 ng L⁻¹ | rsc.org |

Standardization and Validation of Analytical Protocols for Diverse Matrices

The validation of an analytical method is a critical process that demonstrates its fitness for a specific purpose. particle.dk For this compound, this involves ensuring that the analytical protocol can reliably measure the compound in various complex sample types, or matrices, such as bracken fern tissue, soil, and surface water. researchgate.netsigmaaldrich.com The objective is to produce documented evidence that the method consistently yields accurate and reproducible results. particle.dk

Key performance parameters are evaluated during method validation, following guidelines similar to those from regulatory bodies. elementlabsolutions.com These parameters include:

Specificity/Selectivity : The ability to measure this compound without interference from other components in the sample matrix, such as other illudane (B1247565) glycosides or degradation products. elementlabsolutions.com

Linearity and Range : The method demonstrates linearity over a specific concentration range, in the case of this compound, typically between 10 and 250 µg/L. sigmaaldrich.comnih.gov This is confirmed by a high correlation coefficient (r > 0.999). sigmaaldrich.comnih.gov

Accuracy : This expresses the closeness of the measured value to the true value. elementlabsolutions.com

Precision : This measures the degree of agreement among a series of measurements of the same sample, indicating the method's repeatability. elementlabsolutions.com

Limit of Detection (LOD) : The lowest concentration of this compound that can be reliably detected by the method. For current LC-MS methods, the LOD for this compound is approximately 0.26 µg/L. sigmaaldrich.comnih.gov

Limit of Quantification (LOQ) : The lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, the instrumental LOQ has been reported as 780 ng L⁻¹. rsc.org

The standardization of these protocols is essential for comparing data across different studies, geographical locations, and sample types, ensuring a consistent and reliable assessment of this compound distribution and persistence. researchgate.net

| Validation Parameter | Typical Acceptance Criteria/Value | Relevance to this compound Analysis | Source |

|---|---|---|---|

| Specificity | No interference at the retention time of the analyte | Crucial for distinguishing this compound from its isomers like ptaquiloside in fern extracts and water samples. | |

| Linearity (r) | > 0.999 | Demonstrates a direct proportional relationship between concentration and instrument response within the defined range. | sigmaaldrich.comnih.gov |

| Range | 10-250 µg/L | Defines the upper and lower concentration levels for which the method is accurate and precise. | sigmaaldrich.comnih.gov |

| Limit of Detection (LOD) | 0.26 µg/L | Essential for trace analysis in environmental monitoring, such as detecting contamination in drinking water sources. | sigmaaldrich.comnih.gov |

| Limit of Quantification (LOQ) | 780 ng L⁻¹ | The lowest level at which the compound can be confidently measured, vital for risk assessment studies. | rsc.org |

Advanced Sample Preparation Techniques for Trace Analysis

Effective sample preparation is a prerequisite for accurate trace analysis, as it serves to isolate and concentrate the analyte of interest while removing interfering substances from the sample matrix. thermofisher.comscioninstruments.com For this compound, which is often present at very low concentrations in environmental samples like surface water, a pre-concentration step is essential. rsc.org

Solid-Phase Extraction (SPE) is a widely used and effective technique for the analysis of this compound in aqueous samples. rsc.orgplos.org This method involves passing the liquid sample through a cartridge containing a solid adsorbent material. This compound and similar compounds are retained on the sorbent while other matrix components are washed away. The retained analytes are then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample ready for LC-MS analysis. scioninstruments.com For instance, a 100-fold preconcentration method using SPE has been developed and validated for analyzing illudane glycosides in water, which is critical for detecting the low levels found in contaminated water bodies. rsc.org The choice of sorbent material is optimized to maximize the recovery of the target analyte. scioninstruments.com

Other advanced techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), have been developed for analyzing toxins in complex food and environmental matrices and could be applicable to this compound analysis. thermofisher.commdpi.com These methods streamline the extraction and cleanup process, improving efficiency and throughput. thermofisher.com

Application of Reference Standards for this compound and its Metabolites

The accuracy of any quantitative analysis heavily relies on the availability and use of high-purity reference standards. micromeritics.com A reference standard is a highly characterized material used as a calibration standard to determine the concentration of an analyte. edqm.eu In the context of this compound research, a significant challenge has been the lack of commercially available certified reference materials. sigmaaldrich.comresearchgate.net

To overcome this, researchers have had to develop robust methods for the in-house preparation of analytical standards for this compound, its analogues, and their corresponding pterosins (e.g., Pterosin A, the degradation product of this compound). sigmaaldrich.comdiffundit.comresearchgate.net These standards are typically extracted, isolated, and purified from natural sources known to contain high concentrations of the compounds, such as specific species of bracken fern. rsc.org The purity and concentration of these prepared standards are then rigorously confirmed, often using techniques like Nuclear Magnetic Resonance (NMR) analysis. nih.gov

The use of these well-characterized reference standards is indispensable for:

Creating accurate calibration curves for quantification. mdpi.com

Validating the performance of analytical methods (e.g., determining recovery rates).

Ensuring the reliability and comparability of data generated across different laboratories and studies. particle.dk

The stable degradation product, Pterosin A, is also monitored as it can serve as an indicator for the past presence of the more unstable this compound. diffundit.comresearchgate.net Therefore, having reference standards for both the parent glycoside and its key metabolites is crucial for a comprehensive understanding of its environmental fate and toxicological relevance. diffundit.comdiffundit.com

Ecological Distribution and Environmental Fate of Caudatoside a

Occurrence and Concentration Variability in Botanical Sources (e.g., Citharexylum caudatum, Pteridium species)

Caudatoside A was first identified as one of six new iridoid glucosides isolated from the fruits of Citharexylum caudatum. ekb.egresearchgate.net Subsequent analysis using thin-layer chromatography indicated that other parts of the C. caudatum plant also contain these iridoids. researchgate.net

The compound is also notably present in bracken ferns of the genus Pteridium, where it co-occurs with other structurally related illudane (B1247565) glycosides, such as ptaquiloside (B1252988) (PTA) and ptesculentoside (PTE). rsc.orgresearchgate.net The concentration of these glycosides is highly variable depending on the species, geographical location, and specific plant population.

A global study of various Pteridium species from six continents found that this compound accounted for an average of 37% of the three main illudane glycosides (PTA, PTE, and this compound). rsc.org The total concentration of these three glycosides in the dry weight (DW) of the plants ranged from 0.01 to 5.3 mg/g. rsc.org In contrast, a study focused on Pteridium aquilinum across a 1500 km gradient in northern Europe found that this compound constituted about 31% of the total, with concentrations of the three glycosides reaching up to 13.7 mg/g DW. rsc.org

In Australian bracken species, the distribution differs. Samples of Pteridium esculentum from eastern Australia contained up to 17 mg/g DW of total glycosides, with this compound present in smaller amounts compared to ptaquiloside and ptesculentoside. acs.org Similarly, Pteridium aquilinum subsp. wightianum from northern Queensland also showed the presence of this compound, but ptaquiloside was the dominant glycoside. acs.org

| Species | Geographical Region | Total Illudane Glycosides (mg/g DW) | Relative Abundance of this compound (%) | Source |

|---|---|---|---|---|

| Pteridium sp. (various) | Global (Six Continents) | 0.01 - 5.3 | ~37% | rsc.org |

| Pteridium aquilinum | Northern Europe | 0 - 13.7 | ~31% | rsc.org |

| Pteridium aquilinum | Northern Europe (Denmark, Sweden, Finland) | Not specified | ~33% | dntb.gov.uaresearchgate.netau.dk |

| Pteridium esculentum | Eastern Australia | up to 17.0 | Minor component | acs.org |

| Pteridium aquilinum subsp. wightianum | Northern Queensland, Australia | Not specified | Minor component | acs.org |

Transport and Leaching Dynamics in Environmental Compartments (e.g., soil, surface water)

Like other illudane glycosides, this compound is a polar compound. rsc.org This property makes it susceptible to being washed off plant surfaces by precipitation. rsc.orgmdpi.com Once washed off, it can be transported through the soil profile and potentially leach into receiving water bodies, including groundwater and surface streams. rsc.orgresearchgate.netmdpi.com The leaching pattern of this compound is considered to be the same as that of the extensively studied ptaquiloside (PTA). rsc.orgrsc.org

Studies have confirmed the presence of this compound in various water sources near bracken-infested areas, demonstrating its environmental mobility. Research has detected this compound in surface waters at concentrations reaching up to 5.3 μg/L. rsc.orgresearchgate.netau.dk Furthermore, concentrations as high as 0.75 µg/L have been found in drinking water wells in Sweden, indicating its potential to contaminate groundwater resources. researchgate.net

The transport of these toxins in soil is governed by processes like advection and dispersion. rsc.orgfiveable.me Due to their low sorption potential, compounds like this compound are prone to leaching. mdpi.comresearchgate.net However, the majority of the toxin that enters the soil is removed by degradation, with only a small fraction, estimated at around 0.1% for the related compound PTA, ultimately leaching deeper into the soil. rsc.org The presence of macropores in soil can facilitate faster transport, allowing the compound to bypass the more biologically active upper soil layers where degradation is most likely to occur. rsc.org

Environmental Degradation Pathways and Stability Factors (e.g., pH, temperature, microbial activity)

The persistence of this compound in the environment is largely controlled by its degradation, which is influenced by several key factors, including pH, temperature, and microbial activity. rsc.orgresearchgate.net Due to its structural similarity to ptaquiloside, its degradation pathways and stability are considered analogous. rsc.orgresearchgate.net

Studies have shown that this compound degrades at rates similar to ptaquiloside and ptesculentoside under the same conditions. rsc.orgrsc.orgau.dk The degradation process is primarily hydrolysis, which is significantly affected by pH and temperature. rsc.orgresearchgate.net The compound is most stable in neutral to moderately acidic conditions (pH 5.2-6.5) and at low temperatures. rsc.orgresearchgate.net Conversely, its degradation is rapid under basic (alkaline) and strongly acidic conditions. rsc.org

Microbial activity plays a significant role in accelerating the degradation of this compound. rsc.org Experiments have shown that in the presence of natural microbial communities, the compound degrades more quickly than in sterilized water, indicating that illudane glycosides are unlikely to persist for long periods where microbial activity is high. rsc.org Other environmental factors can also influence stability; for instance, the presence of clay silicates and organic matter may slow down degradation, possibly through sorption processes that protect the molecule from hydrolysis or microbial attack. rsc.org

| pH | Temperature (°C) | Microbial Activity | Approximate Half-life (days) | Source |

|---|---|---|---|---|

| 7.4 | 15 | Present | ~2 | rsc.orgresearchgate.netau.dk |

| 5.2 - 6.5 | 5 | Present | ~12 | rsc.orgresearchgate.netau.dk |

| 5.2 - 6.5 | 5 | Absent (Sterilized) | Most stable conditions | rsc.org |

Seasonal and Geographical Variation in Natural Occurrence

The concentration of this compound in bracken ferns exhibits significant variation based on both geography and season. dntb.gov.uaresearchgate.netmdpi.com A comprehensive study across Denmark, Sweden, and Finland revealed a distinct geographical pattern in the relative abundance of illudane glycosides. dntb.gov.uaresearchgate.net The levels of this compound were found to progressively increase towards the northeast, from Denmark to Finland. dntb.gov.uaresearchgate.netau.dk In contrast, the concentration of ptaquiloside, the most commonly monitored glycoside, was highest in Denmark and decreased by more than threefold in the northeastern locations. dntb.gov.uaresearchgate.net This trend is presumed to be linked to the climatic gradient across the region. dntb.gov.uaresearchgate.netau.dk

This geographical variability means that in certain regions, this compound concentrations in bracken may equal or even exceed those of ptaquiloside, challenging the view that ptaquiloside is the only illudane glycoside of significant concern. dntb.gov.uaresearchgate.net The profile of glycosides in Australian and New Zealand bracken also differs from that found in Europe, further highlighting strong geographical variation. acs.org

Temporal variations are also observed. A study noted a reduction in ptaquiloside levels towards the end of the growing season, which aligned its concentration more closely with that of this compound. dntb.gov.uaresearchgate.netau.dk This suggests a seasonal shift in the production or allocation of these compounds within the plant. dntb.gov.uamdpi.com Interestingly, factors such as the fern's phenotype, exposure to sunlight, and the surrounding forest ecosystem did not appear to significantly influence the glycoside levels; geographic location was the most dominant factor. dntb.gov.uaresearchgate.netau.dk

Future Directions and Emerging Research Opportunities for Caudatoside a

Advanced Synthetic Strategies for Enhancing Molecular Complexity and Diversity

The complex, stereochemically rich structure of Caudatoside A offers a significant challenge and opportunity for synthetic organic chemistry. Future research should move beyond simple isolation to the development of sophisticated synthetic routes that allow for the creation of diverse analogues.

Key areas for development include:

Total Synthesis: Devising a complete and efficient total synthesis of this compound would be a major achievement. This would not only confirm its absolute stereochemistry but also provide a platform for generating analogues. Strategies could involve retrosynthetic analysis focusing on key disconnections of the intricate tricyclic illudane (B1247565) core and the glycosidic linkage. cardiff.ac.uk

Asymmetric Synthesis: The development of asymmetric synthesis methods is crucial for producing enantiomerically pure this compound and its derivatives. numberanalytics.com Techniques like chiral catalysis, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions could be employed to control the multiple stereocenters within the molecule. numberanalytics.com

Diversity-Oriented Synthesis (DOS): A forward-thinking approach would be to apply DOS principles to generate a library of this compound-related molecules. By systematically modifying both the sesquiterpene scaffold and the glycosidic moiety, researchers can explore the structure-activity relationship (SAR) in depth. This could involve late-stage functionalization or the synthesis of novel glycosyl donors to attach different sugar units.

Biocatalysis and Metabolic Engineering: Harnessing enzymes or engineering metabolic pathways in microbial hosts presents a sustainable and highly selective alternative for producing the core structure or its glycosylated forms. nih.gov This biotechnological approach could overcome some of the challenges of traditional chemical synthesis.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Primary Goal | Key Methodologies | Potential Outcome |

| Total Synthesis | Access to synthetic this compound; structural confirmation. | Retrosynthetic analysis, multi-step reaction sequences. cardiff.ac.uk | Unambiguous structural proof; platform for analogue synthesis. |

| Asymmetric Synthesis | Control of stereochemistry. | Chiral catalysts, chiral pool synthesis, asymmetric induction. numberanalytics.com | Production of specific stereoisomers to study biological activity. |

| Diversity-Oriented Synthesis | Creation of a molecular library for screening. | Combinatorial chemistry, late-stage functionalization. | Identification of new compounds with enhanced or novel properties. |

| Biotechnological Synthesis | Sustainable and selective production. | Metabolic engineering, enzymatic transformations. nih.gov | Greener production route; access to complex intermediates. |

Exploration of Undiscovered Biochemical Pathways and Molecular Targets

The biological activity of this compound is largely inferred from its structural similarity to ptaquiloside (B1252988), a known carcinogen that exerts its toxicity by alkylating DNA after metabolic activation. researchgate.net However, the specific molecular targets and biochemical pathways engaged by this compound remain largely uncharacterized.

Future research should focus on:

Mechanism of Action: Investigating whether this compound follows a similar activation pathway to ptaquiloside is a primary goal. This involves determining if it can spontaneously or enzymatically convert to a reactive dienone intermediate capable of forming adducts with biological nucleophiles like DNA and proteins. researchgate.net

Target Identification: Beyond DNA, it is critical to identify other potential molecular targets. Techniques such as affinity chromatography with a tagged this compound molecule or activity-based protein profiling could reveal specific protein binding partners, shedding light on novel mechanisms of action.

Comparative Toxicology: Direct, side-by-side toxicological studies comparing this compound and ptaquiloside are essential. Research indicates that in some regions, concentrations of this compound in bracken fern can equal or even exceed those of ptaquiloside, making its toxicological assessment a priority. researchgate.net

Metabolic Fate: Understanding how this compound is metabolized in different organisms is crucial for assessing its risk. This includes identifying the enzymes responsible for its activation or detoxification and characterizing the resulting metabolites. wikipedia.org

Development of Novel Biosensors for Environmental Monitoring

The presence of this compound and related illudane glycosides in bracken fern leads to the contamination of soil, groundwater, and potentially dairy products from grazing animals. researchgate.netnih.gov Current detection relies on laboratory-based techniques like liquid chromatography-mass spectrometry (LC-MS), which are time-consuming and not suitable for on-site screening. researchgate.netnih.gov

The development of novel biosensors could revolutionize environmental monitoring:

Sensor Design: Future biosensors should be designed for rapid, selective, and sensitive detection of this compound in complex environmental matrices. csem.ch Both optical and electrochemical biosensors are promising platforms. dergipark.org.trutrgv.edu

Biorecognition Elements: The core of a successful biosensor is its biological recognition element. Research efforts could focus on developing monoclonal antibodies or aptamers that bind specifically to this compound for use in immunosensors or affinity-based assays. utrgv.edu Alternatively, enzymes that specifically metabolize this compound could be used for catalytic biosensors.

Applications: Portable biosensors would enable real-time monitoring of drinking water sources, agricultural soils, and milk, providing a critical tool for public health and environmental risk assessment. researchgate.net This would allow for rapid decision-making to mitigate exposure risks.

| Biosensor Component | Research Focus | Desired Outcome |

| Transducer | Optical (e.g., fluorescence, surface plasmon resonance), Electrochemical (e.g., amperometric, potentiometric). dergipark.org.trutrgv.edu | High sensitivity, potential for miniaturization. |

| Biorecognition Element | Monoclonal antibodies, aptamers, or specific enzymes. | High selectivity for this compound over other illudane glycosides. |

| Sample Matrix | Water, soil extracts, milk. | Minimal sample preparation, resistance to interference. |

| Device Format | Portable, field-deployable, low-cost. ttp.com | Rapid on-site environmental monitoring. |

Application of "Omics" Technologies to Elucidate System-Level Biological Impacts

To gain a holistic understanding of the biological effects of this compound, the application of "omics" technologies is indispensable. humanspecificresearch.org These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by exposure to the compound. mdpi.com

Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze changes in gene expression in cells or tissues exposed to this compound. This could reveal the cellular pathways that are activated or suppressed, such as DNA repair, apoptosis, and metabolic pathways, providing clues to its mechanism of action. birmingham.ac.uk

Proteomics: The large-scale study of proteins can identify specific protein targets of this compound, either through direct binding (adduct formation) or through changes in protein expression or post-translational modifications. humanspecificresearch.org

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can reveal how this compound disrupts cellular metabolism, providing a functional readout of its toxic effects. humanspecificresearch.orgbirmingham.ac.uk

Integrated Multi-Omics: The true power lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems biology approach can build comprehensive models of the cellular response to this compound, identify robust biomarkers of exposure, and help predict its long-term health risks. nih.gov

Theoretical and Computational Chemistry Advancements in this compound Research

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, complementing experimental research and guiding future studies. nextmol.comwikipedia.org

Key computational approaches include:

Molecular Modeling: Building accurate 3D models of this compound is the first step. These models can be used to predict its physicochemical properties, such as solubility and membrane permeability. bioisi.pt The known molecular formula is C21H32O9. naturalproducts.net

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound. This is crucial for understanding its reactivity, including the stability of the glycosidic bond and the energetic favorability of forming the reactive dienone intermediate. wikipedia.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in a biological environment, such as in water or interacting with a cell membrane or a protein. youtube.com This can provide insights into how it approaches and binds to its molecular targets.

Molecular Docking: Computational docking can be used to screen potential protein targets by predicting how this compound might bind to their active or allosteric sites. This can help prioritize targets for experimental validation and complements the "omics" approaches. bioisi.pt

| Computational Method | Research Question | Potential Insight |

| Molecular Dynamics | How does this compound move and interact with its environment? youtube.com | Understanding of conformational flexibility and interactions with membranes or proteins. |

| Quantum Chemistry (DFT) | What is the reactivity of this compound? | Prediction of reaction mechanisms, such as the formation of the toxic dienone. |

| Molecular Docking | What proteins might this compound bind to? bioisi.pt | Identification of potential molecular targets for further experimental study. |

| QSAR Modeling | Can we predict the toxicity of analogues? | Development of models linking chemical structure to biological activity. |

Q & A

Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for animal reporting. Use the lowest feasible sample size (power analysis ≥80%) and prioritize non-invasive endpoints (e.g., bioluminescence imaging). Obtain approval from institutional IACUC/ethics boards, documenting humane endpoints .

Methodological Framework

- Data Collection : Use mixed methods (e.g., LC-MS for quantitative analysis, ethnographic notes for behavioral observations) .

- Instrumentation : Calibrate equipment (e.g., HPLC, microplate readers) daily and include QC samples in each run .

- Ethnographic Data : For ethnopharmacological studies, employ triangulation (interviews, field observations, herbarium vouchers) to validate traditional uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.